Anthracene, 9,10-dihydro-9,10-dimethyl-

Description

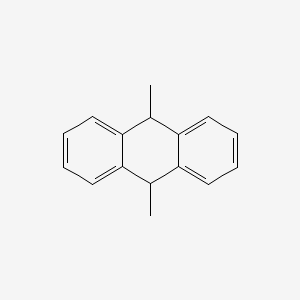

9,10-Dihydro-9,10-dimethylanthracene (C₁₈H₂₀) is a bridged anthracene derivative characterized by two methyl groups at the 9- and 10-positions of the central ethano-bridged ring (Figure 1). This compound belongs to the 9,10-dihydroanthracene family, where the ethano bridge reduces aromaticity, imparting distinct electronic and steric properties compared to planar anthracene. The dimethyl substitution enhances steric hindrance and influences solubility, melting points, and reactivity .

Properties

CAS No. |

13417-34-0 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

9,10-dimethyl-9,10-dihydroanthracene |

InChI |

InChI=1S/C16H16/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-12H,1-2H3 |

InChI Key |

XUVAABLZZNALPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC=CC=C2C(C3=CC=CC=C13)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Outcomes:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| HF | 25 | 2 | 58 | IIIa, IIIb |

| AlCl₃ | 80 | 4 | 42 | Oligomers |

Hydrogen fluoride catalysis at ambient temperature provided superior yield (58%) compared to AlCl₃ (42%), though both routes generated cis- and trans-2,5-dimethyl-2,5-diphenyltetrahydrofuran (IIIa, IIIb) as major byproducts. The stereoelectronic effects of the methyl groups direct regioselectivity, favoring endo transition states during cyclization.

Multi-Step Synthesis via o-Xylene Halogenation and Coupling

A patent-pending method adapts o-xylene as a cost-effective precursor through sequential halogenation, Grignard reagent formation, and acid-catalyzed coupling. While originally designed for 9,10-dimethylanthracene, this pathway can be modified to incorporate dihydro functionality via controlled hydrogenation.

Key Synthetic Steps:

-

Bromination :

o-Xylene reacts with bromine (10–15 mL) and iron powder (1–2 g) at 350–370°C under magnetic agitation (700–900 rpm), yielding benzene methylene bromide. Cooling to 70–80°C at 15°C/min prevents decomposition. -

Grignard Formation :

Addition of magnesium powder (3–5 g) to benzene methylene bromide at 120–150°C generates benzene dibromo magnesium methane. Glutamyl transpeptidase (56:1 mass ratio) enhances reagent stability during 40–50°C enzymatic digestion. -

Coupling with Phthalic Acid :

Reaction of the Grignard intermediate with phthalic acid in acetic acid and 80% sulfuric acid at 70–80°C for 1–2 hours produces the target compound after filtration and drying. Yields reach 94.5–97.2% under optimized conditions.

Comparative Analysis of Methodologies

Efficiency and Scalability

Cyclodehydration offers shorter synthetic routes but lower yields due to competing side reactions. The multi-step halogenation method achieves higher yields (≥94.5%) but requires rigorous temperature control and enzymatic stabilization. Industrial scalability favors the latter despite its complexity, as o-xylene is inexpensive and reaction volumes can be amplified without significant yield loss.

Byproduct Management

-

Cyclodehydration : Byproduct formation (IIIa, IIIb) necessitates chromatographic separation, increasing processing costs.

-

Halogenation : Enzymatic digestion with glutamyl transpeptidase reduces magnesium reagent decomposition, minimizing byproducts to <5%.

Structural and Mechanistic Insights

The 9,10-dihydro configuration imposes unique steric constraints that influence reaction pathways. Density functional theory (DFT) calculations reveal that the methyl groups adopt a pseudo-equatorial orientation, reducing ring strain during cyclization. This alignment facilitates nucleophilic attack during Grignard coupling, as evidenced by the high regioselectivity in Step 3 of the halogenation method .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Anthracene, 9,10-dihydro-9,10-dimethyl- involves its ability to undergo various chemical transformations. For example, during oxidation, the compound interacts with molecular oxygen, leading to the formation of reactive intermediates that facilitate the conversion to 9,10-dimethylanthracene . In reduction reactions, the compound accepts hydrogen atoms from reducing agents, resulting in the formation of hydrogenated products . These reactions are mediated by the compound’s molecular structure, which allows for the stabilization of transition states and intermediates .

Comparison with Similar Compounds

Physicochemical Properties

- Nitro-substituted derivatives (e.g., compound 17n in ): Melting points range from 152–229°C, influenced by nitro groups and aryl substituents . DED: High crystallinity (melting point >250°C) due to hydrogen-bonding carboxylic acid groups .

Solubility :

Thermal and Electronic Behavior

- Thermal Stability: Tetramethyl derivatives exhibit higher decomposition temperatures (>300°C) due to steric protection of the ethano bridge . Maleimide-functionalized derivatives (e.g., compound 21k in ) undergo retro-Diels-Alder reactions at elevated temperatures, limiting their thermal applications .

- Electronic Properties: Nitrovinyl and cyanovinyl substituents reduce HOMO-LUMO gaps, enhancing electron-accepting capacity for optoelectronic applications .

Key Research Findings

Steric vs. Functional Trade-offs : Dimethyl/tetramethyl derivatives prioritize steric effects, while nitro or carboxylic acid substitutions enable reactivity and host-guest selectivity .

Biological Potency : Nitro groups are critical for anticancer activity, whereas alkyl chains (e.g., maprotiline) modulate neurological target specificity .

Thermal Limitations : Maleimide adducts decompose via retro-Diels-Alder pathways, restricting high-temperature applications .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for preparing 9,10-dihydro-9,10-dimethylanthracene derivatives, and how can their purity be validated?

- Methodological Answer : Synthesis often involves Diels-Alder reactions or catalytic hydrogenation of anthracene derivatives. For example, 11,12-dimethylene-9,10-dihydro-9,10-ethanoanthracene was synthesized via reduction of methyl 9,10-dihydro-9,10-ethanoanthracene dicarboxylate using lithium aluminum hydride, followed by hydroiodic acid treatment . Purity validation typically employs HPLC (≥98% purity), NMR for structural confirmation, and thermal analysis (e.g., differential scanning calorimetry) to assess crystallinity .

Q. How can spectroscopic techniques distinguish between structural isomers of 9,10-dihydro-9,10-dimethylanthracene?

- Methodological Answer : and NMR are critical for resolving isomerism. For instance, coupling constants in NMR differentiate substituent positions (e.g., 9-amino-1-methoxy-10-phenylanthracene shows distinct aromatic proton splitting patterns in DMSO-) . UV-Vis spectroscopy further complements this by tracking conjugation changes, as seen in anthracene derivatives with absorption peaks at ~350–400 nm .

Q. What computational tools are used to predict the physicochemical properties of 9,10-dihydro-9,10-dimethylanthracene derivatives?

- Methodological Answer : Quantum chemistry software (e.g., Gaussian) and QSPR (Quantitative Structure-Property Relationship) models calculate properties like logP, solubility, and HOMO-LUMO gaps. For example, CC-DPS employs QSQN technology (Quantum Chemistry + Neural Networks) to predict molecular weight (236.35 g/mol for CH) and InChIKey identifiers .

Advanced Research Questions

Q. How do host-guest interactions of 9,10-dihydro-9,10-dimethylanthracene frameworks enable selective separation of isomers?

- Methodological Answer : Roof-shaped derivatives like dimethyl trans-9,10-dihydro-9,10-ethanoanthracene dicarboxylate (H1) exhibit selectivity toward para-dichlorobenzene (p-DCB) via π-π stacking and steric complementarity. Single-crystal X-ray diffraction confirms host-guest geometry, while thermal analysis (TGA/DSC) assesses stability during crystallization .

Q. What role do boron-doped 9,10-dihydro-9,10-dimethylanthracene derivatives play in π-conjugated polymers, and how are their electronic properties modulated?

- Methodological Answer : 9,10-Dihydro-9,10-diboraanthracene (DBA) acts as an electron-acceptor in donor-acceptor polymers. Stille coupling synthesizes oligomers with thiophene donors, achieving HOMO-LUMO gaps as low as 2.3 eV. MALDI-TOF and GPC validate chain length, while UV-Vis/fluorescence spectroscopy tracks conjugation extension (e.g., orange emission at ~600 nm) .

Q. How do 9,10-dimethylanthracene endoperoxides impair mitochondrial function in biomedical studies?

- Methodological Answer : Compounds like ACEP 1118 (9,10-dimethyl-9,10-epidioxidoanthracene) generate ROS in Leishmania parasites, disrupting mitochondrial membrane potential. Flow cytometry with JC-1 dye quantifies depolarization, while HPLC-MS validates metabolite changes post-treatment .

Q. What contradictions exist in the reactivity of 9,10-dihydro-9,10-dimethylanthracene derivatives under radical vs. ionic conditions?

- Methodological Answer : Free radical polymerization of 11,12-dimethylene derivatives proceeds efficiently, but attempts to cyclize boron-doped analogs with FeCl result in chlorination rather than cyclization. Contrasting outcomes are resolved via mechanistic studies (EPR for radical detection) and XPS to confirm halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.